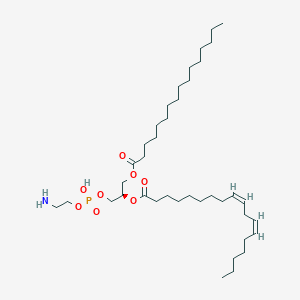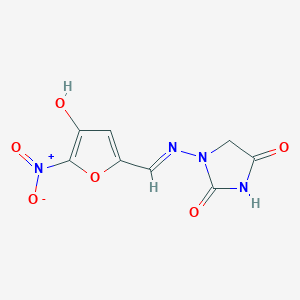
4-Hydroxynitrofurantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxynitrofurantoin is a derivative of nitrofurantoin, a well-known antibiotic used primarily for the treatment of urinary tract infections. This compound is characterized by the presence of a hydroxyl group attached to the nitrofurantoin molecule, which enhances its solubility and potentially its pharmacokinetic properties. The chemical structure of this compound includes a furan ring, a nitro group, and a hydantoin moiety, making it a member of the nitrofuran class of antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl acetal with hydantoin in the presence of a base, followed by hydrolysis to yield 4-Hydroxynitrofurantoin . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce impurities. Techniques such as reverse osmosis membrane reactions and mechanochemistry are employed to enhance efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted nitrofurantoin derivatives
Scientific Research Applications
4-Hydroxynitrofurantoin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrofuran derivatives and their reactivity.
Biology: Investigated for its antibacterial properties and potential use in treating infections.
Medicine: Explored for its efficacy in treating urinary tract infections and other bacterial infections.
Industry: Utilized in the development of new antibacterial agents and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-Hydroxynitrofurantoin involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inhibit several bacterial enzymes, including those involved in the citric acid cycle and the synthesis of DNA, RNA, and proteins. This multi-targeted approach reduces the likelihood of bacterial resistance development .
Comparison with Similar Compounds
Nitrofurantoin: The parent compound, widely used for urinary tract infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections
Uniqueness: 4-Hydroxynitrofurantoin is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved efficacy and reduced side effects compared to its parent compound, nitrofurantoin .
Properties
CAS No. |
76644-41-2 |
|---|---|
Molecular Formula |
C8H6N4O6 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2- |
InChI Key |
FVAPZVJUBYDZAT-MBXJOHMKSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Key on ui other cas no. |
76644-41-2 |
Synonyms |
1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


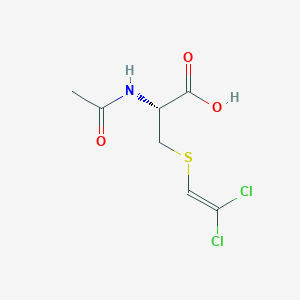

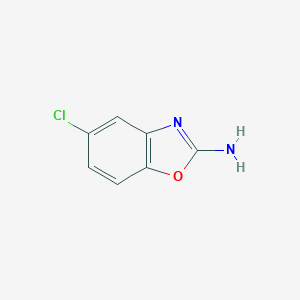

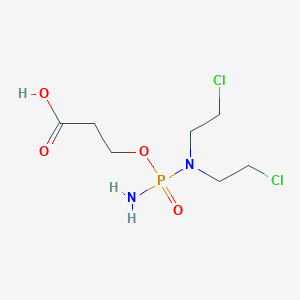
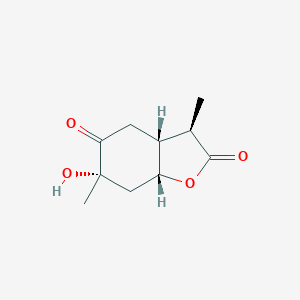
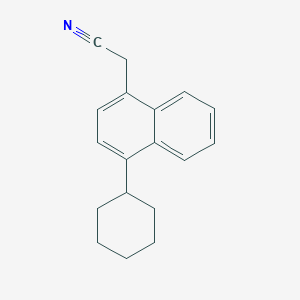
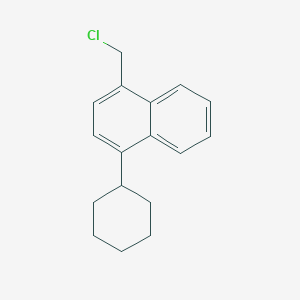

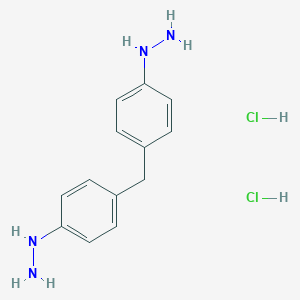
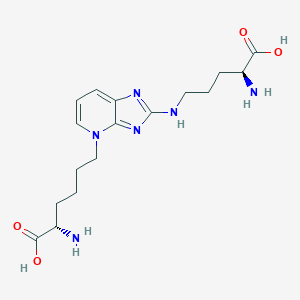
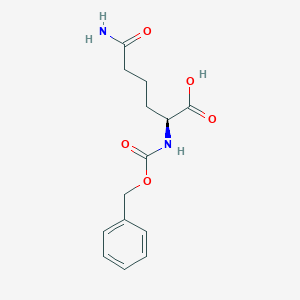
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)
